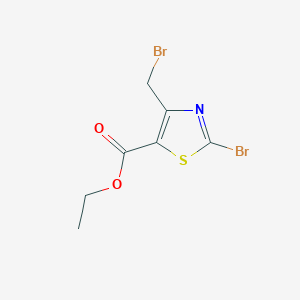
2-Bromo-4-(bromométhyl)thiazole-5-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate is a synthetic organic compound with the molecular formula C7H7Br2NO2S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Applications De Recherche Scientifique
Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry.
Medicinal Chemistry: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound can be used to develop new pharmaceuticals.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
The primary targets of Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate are currently unknown. This compound is a synthetic intermediate, often used in the synthesis of other complex molecules
Mode of Action
As a synthetic intermediate, its primary role is likely in the formation of more complex molecules through various chemical reactions .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Pharmacokinetics
As a synthetic intermediate, it is primarily used in laboratory settings for the synthesis of other compounds
Result of Action
As a synthetic intermediate, its primary role is in the formation of more complex molecules . The effects of these resultant compounds would depend on their specific structures and properties.
Action Environment
The action, efficacy, and stability of Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate typically involves the bromination of thiazole derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with ethyl thiazole-5-carboxylate.
Bromination: The thiazole ring is brominated using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. This step introduces bromine atoms at the 2 and 4 positions of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) can optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound are susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiazole derivative, while oxidation can produce a sulfoxide or sulfone derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Similar structure but lacks the bromomethyl group.
Ethyl 2-chloro-4-(bromomethyl)thiazole-5-carboxylate: Contains a chlorine atom instead of a bromine atom at the 2-position.
Ethyl 2-bromo-4-(chloromethyl)thiazole-5-carboxylate: Contains a chlorine atom instead of a bromine atom at the 4-position.
Uniqueness
Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity. The bromomethyl group at the 4-position provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
This compound’s unique structure and reactivity make it a valuable tool in various scientific research fields, offering opportunities for the development of new materials and pharmaceuticals.
Propriétés
IUPAC Name |
ethyl 2-bromo-4-(bromomethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2S/c1-2-12-6(11)5-4(3-8)10-7(9)13-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYMCHJJYZQLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
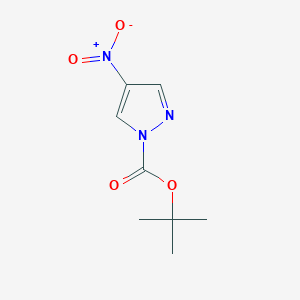
![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2453174.png)
![Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2453176.png)
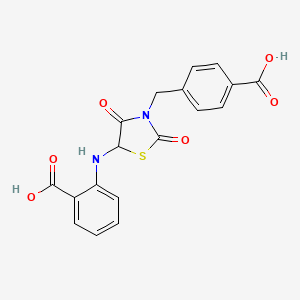
![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2453179.png)
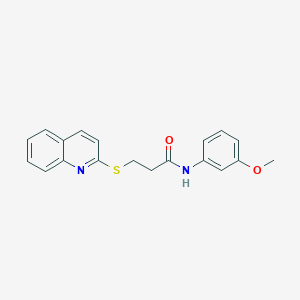
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2453181.png)
![2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2453182.png)
![[Bis(phenylsulfanyl)methyl]benzene](/img/structure/B2453183.png)
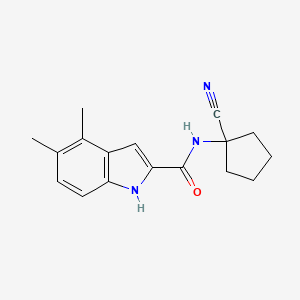
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2453185.png)
![4-cyano-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2453191.png)
![2-Chloro-1-(2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2453193.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2453194.png)
